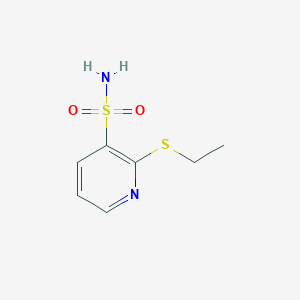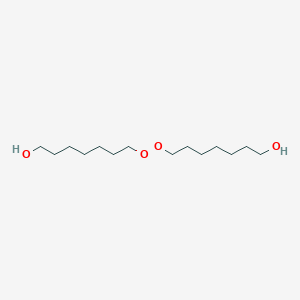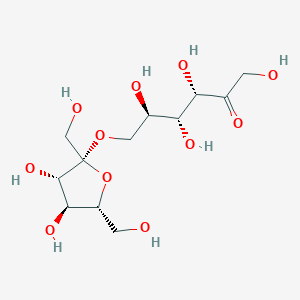![molecular formula C15H13ClN2O2S B231700 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B231700.png)
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide, also known as CMNB, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential pharmacological properties. CMNB belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are involved in the apoptotic process.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has been found to exhibit other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, indicating potential antiviral activity. 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide is its relatively simple synthesis method, which allows for easy production of the compound in the laboratory. However, its low solubility in water and other solvents can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the toxicity and potential side effects of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide. One area of interest is the development of more potent and selective analogs of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide for use as anticancer agents. Another area of research is the identification of the specific molecular targets of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide and the elucidation of its mechanism of action. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide in vivo, as well as its potential for combination therapy with other anticancer agents.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-methoxyphenylhydrazine in the presence of a base such as potassium carbonate. The resulting product is then treated with thiosemicarbazide to yield 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide. The synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has been extensively studied for its potential use as a therapeutic agent in the treatment of cancer. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C15H13ClN2O2S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
2-chloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-9-5-4-8-12(13)17-15(21)18-14(19)10-6-2-3-7-11(10)16/h2-9H,1H3,(H2,17,18,19,21) |
Clave InChI |
LPUXMSQCZSGUAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)




